molecular formula C19H19ClN6O2 B11189852 2-anilino-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

2-anilino-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11189852
M. Wt: 398.8 g/mol
InChI Key: XZEKSYLGBHAKFX-UHFFFAOYSA-N
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Description

2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bipyrimidine Core: This step involves the condensation of appropriate pyrimidine derivatives under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine group.

    Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-BROMOPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE
  • 2-[(4-FLUOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE

Uniqueness

The uniqueness of 2-[(4-CHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its specific chemical structure, which imparts distinct properties and reactivity. The presence of the chlorophenyl group and the morpholine ring contributes to its unique biological and chemical behavior, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

2-(4-chloroanilino)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19ClN6O2/c1-12-15(11-21-19(22-12)26-6-8-28-9-7-26)16-10-17(27)25-18(24-16)23-14-4-2-13(20)3-5-14/h2-5,10-11H,6-9H2,1H3,(H2,23,24,25,27)

InChI Key

XZEKSYLGBHAKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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